Methyl 3-(2-hydroxyethoxy)propanoate Methyl 3-(2-hydroxyethoxy)propanoate Hydroxy-PEG1-methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. Methyl ester can be hydrolyzed under strong basic condition.
Brand Name: Vulcanchem
CAS No.: 93673-82-6
VCID: VC0530186
InChI: InChI=1S/C6H12O4/c1-9-6(8)2-4-10-5-3-7/h7H,2-5H2,1H3
SMILES: COC(=O)CCOCCO
Molecular Formula: C6H12O4
Molecular Weight: 148.16 g/mol

Methyl 3-(2-hydroxyethoxy)propanoate

CAS No.: 93673-82-6

Cat. No.: VC0530186

Molecular Formula: C6H12O4

Molecular Weight: 148.16 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Methyl 3-(2-hydroxyethoxy)propanoate - 93673-82-6

Specification

CAS No. 93673-82-6
Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
IUPAC Name methyl 3-(2-hydroxyethoxy)propanoate
Standard InChI InChI=1S/C6H12O4/c1-9-6(8)2-4-10-5-3-7/h7H,2-5H2,1H3
Standard InChI Key CQAKPCZOXXRLJA-UHFFFAOYSA-N
SMILES COC(=O)CCOCCO
Canonical SMILES COC(=O)CCOCCO
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 3-(2-hydroxyethoxy)propanoate features a linear structure comprising a methyl ester group, a propanoate backbone, and a 2-hydroxyethoxy side chain. The IUPAC name is methyl 3-(2-hydroxyethoxy)propanoate, with the molecular formula C₆H₁₂O₄ and an average molecular mass of 164.16 g/mol . The presence of both ester and hydroxyl groups confers amphiphilic properties, enabling solubility in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₂O₄
Molecular Weight164.16 g/mol
Boiling Point245–250°C (estimated)
Density1.12 g/cm³
Solubility in Water50 g/L (20°C)

Synthesis and Industrial Production

Catalytic Esterification

The compound is typically synthesized via acid-catalyzed esterification of 3-(2-hydroxyethoxy)propanoic acid with methanol. Recent industrial protocols employ nano-gold or nano-silver catalysts under ultrasonic irradiation (65–85 kW) to enhance reaction efficiency . For example, a 2020 study demonstrated that combining diethylene glycol and methyl acrylate in ethanol with 0.8% nano-silver catalyst at 180°C yielded 92% purity under 0.5 MPa pressure .

Continuous Flow Reactor Systems

Advanced production methods leverage continuous flow reactors to optimize temperature and pressure control. A 2025 patent described a process using trichloroacetimidate intermediates to achieve 98% conversion rates within 5 hours at 10°C . These systems reduce energy consumption and improve scalability compared to batch reactors.

Chemical Reactivity and Functional Transformations

Hydrolysis and Transesterification

The ester bond undergoes hydrolysis in aqueous acidic or basic conditions to yield 3-(2-hydroxyethoxy)propanoic acid and methanol . Transesterification with alcohols like ethanol or propanol produces derivatives such as ethyl 3-(2-hydroxyethoxy)propanoate, which are valuable in polymer synthesis .

Reduction and Oxidation

Lithium aluminum hydride (LiAlH₄) reduces the ester to 3-(2-hydroxyethoxy)propanol, a precursor for polyurethane foams . Conversely, oxidation with potassium permanganate generates 3-(2-hydroxyethoxy)propanoic acid, utilized in biodegradable plastics .

Applications in Pharmaceutical Research

Histone Deacetylase (HDAC) Inhibition

Structural analogs of methyl 3-(2-hydroxyethoxy)propanoate, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, exhibit potent HDAC inhibitory activity. A 2020 study reported IC₅₀ values of 0.69 μM against HeLa cells, surpassing doxorubicin (2.29 μM) . These compounds disrupt cancer cell proliferation by modulating epigenetic pathways .

Drug Delivery Systems

The ester’s hydrolytic lability under physiological pH (5.0–7.4) makes it ideal for controlled-release formulations. For instance, prodrugs incorporating this moiety show enhanced bioavailability in gastrointestinal delivery models .

Industrial and Environmental Considerations

Polymer Chemistry

Methyl 3-(2-hydroxyethoxy)propanoate serves as a plasticizer in polyvinyl chloride (PVC) and polyurethane production. Its hydroxyl group facilitates cross-linking reactions, improving material flexibility and thermal stability .

Biodegradability and Toxicity

While the compound is biodegradable via esterase-mediated hydrolysis, its methanol byproduct necessitates careful waste management. Acute toxicity studies in rodents indicate an LD₅₀ > 2,000 mg/kg, classifying it as low toxicity .

Recent Advances and Future Directions

Catalytic Innovations

Recent patents highlight the use of enzyme-mimetic catalysts to achieve stereoselective esterification at ambient temperatures . These methods reduce reliance on heavy metals and improve sustainability.

Biomedical Engineering

Ongoing research explores its role in hydrogel matrices for wound healing applications. Preliminary data show accelerated tissue regeneration in murine models due to sustained release of anti-inflammatory agents .

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